what are the properties of 6-phosphonohexanoic acid
what are the properties of 6-phosphonohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of 6-phosphonohexanoic acid. It is intended for researchers and professionals in the fields of materials science, biotechnology, and drug development who are interested in the use of this bifunctional molecule for surface modification and bioconjugation.
Introduction
6-Phosphonohexanoic acid is a bifunctional organic molecule that contains both a carboxylic acid and a phosphonic acid functional group. This unique structure allows it to act as a versatile linker molecule, capable of forming stable self-assembled monolayers (SAMs) on a variety of substrates, particularly metal oxides.[1][2][3] The phosphonic acid group serves as a robust anchor to the surface, while the terminal carboxylic acid group is available for the covalent attachment of other molecules, such as biomolecules.[4]
Chemical and Physical Properties
6-Phosphonohexanoic acid is a white solid at room temperature.[2] Its key chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃O₅P | [2] |
| Molecular Weight | 196.14 g/mol | [2] |
| CAS Number | 5662-75-9 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 98-104 °C | [2] |
Structural Information
| Identifier | Value | Reference(s) |
| IUPAC Name | 6-phosphonohexanoic acid | [1] |
| SMILES | O=C(O)CCCCCP(=O)(O)O | [5] |
| InChI | InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11) | [1] |
| InChIKey | SYFTUNQVCGSBOV-UHFFFAOYSA-N | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the methylene protons of the hexyl chain and a broad singlet for the acidic protons of the carboxylic and phosphonic acid groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the hexanoic acid backbone.
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³¹P NMR: A single peak is expected in the phosphorus NMR spectrum, characteristic of a phosphonic acid. The chemical shift will be sensitive to the pH of the solution.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the P=O and P-OH stretching vibrations of the phosphonic acid group, typically in the 900-1200 cm⁻¹ region.[6] A strong carbonyl (C=O) stretching band from the carboxylic acid group will also be prominent.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups and cleavage of the alkyl chain.
Biological Properties and Applications
Current research indicates that 6-phosphonohexanoic acid does not possess intrinsic biological activity in terms of interacting with specific cellular signaling pathways. Its primary biological relevance lies in its application as a linker molecule to immobilize biologically active molecules onto surfaces for biomedical applications, such as biosensors and medical implants.[2]
Role in Biosensor Development
6-Phosphonohexanoic acid has been successfully used to construct electrochemical immunosensors.[7] The phosphonic acid group binds to the metal oxide electrode surface (e.g., Indium Tin Oxide, ITO), forming a stable self-assembled monolayer. The terminal carboxylic acid groups are then activated to covalently bind antibodies or other biorecognition elements. This allows for the specific detection of target analytes.
Experimental Protocols
The following sections provide generalized experimental protocols. It is recommended to optimize these procedures for specific substrates and applications.
Synthesis of 6-Phosphonohexanoic Acid
A common method for the synthesis of 6-phosphonohexanoic acid is through the Michaelis-Arbuzov reaction, followed by hydrolysis.[8]
Materials:
-
Ethyl 6-bromohexanoate
-
Triethyl phosphite
-
Concentrated Hydrochloric Acid
-
Anhydrous Toluene
-
Sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Michaelis-Arbuzov Reaction: A mixture of ethyl 6-bromohexanoate and a slight excess of triethyl phosphite is heated at reflux in anhydrous toluene for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the toluene is removed under reduced pressure using a rotary evaporator.
-
Hydrolysis: The resulting diethyl phosphonate ester is then hydrolyzed by refluxing with concentrated hydrochloric acid for several hours.
-
Purification: The crude 6-phosphonohexanoic acid is then purified, for example, by recrystallization.
Formation of Self-Assembled Monolayers (SAMs)
This protocol describes a general procedure for forming a 6-phosphonohexanoic acid SAM on a metal oxide substrate.
Materials:
-
Metal oxide substrate (e.g., ITO-coated glass, silicon wafer with native oxide)
-
6-Phosphonohexanoic acid
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: The substrate is thoroughly cleaned to remove organic and inorganic contaminants. A typical procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with piranha solution. The cleaned substrate is then rinsed extensively with deionized water and dried under a stream of nitrogen.
-
SAM Deposition: The cleaned substrate is immersed in a dilute solution (e.g., 1-10 mM) of 6-phosphonohexanoic acid in an anhydrous solvent. The immersion is typically carried out for 12-24 hours at room temperature.
-
Rinsing and Annealing: After immersion, the substrate is removed from the solution, rinsed with the pure solvent to remove non-chemisorbed molecules, and dried with nitrogen. A subsequent annealing step (e.g., heating at 120 °C for 1-2 hours) can improve the quality and stability of the monolayer.
Safety and Handling
6-Phosphonohexanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an eye irritant.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Phosphonohexanoic acid is a valuable bifunctional linker molecule with significant potential in materials science and biotechnology. Its ability to form robust self-assembled monolayers on metal oxide surfaces makes it an excellent candidate for the development of biosensors, functionalized medical implants, and other advanced materials. While detailed characterization data is not widely available, the general properties and protocols outlined in this guide provide a solid foundation for its application in research and development.
References
- 1. 6-Phosphonohexanoic acid | C6H13O5P | CID 10921447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Phosphonohexanoic acid 97 5662-75-9 [sigmaaldrich.com]
- 3. 6-Phosphonohexanoic acid | 5662-75-9 [chemicalbook.com]
- 4. 6-Phosphonohexanoic acid - SIKÉMIA [sikemia.com]
- 5. chemscene.com [chemscene.com]
- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical (Bio)Sensing Devices for Human-Microbiome-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-phosphonohexanoic Acid | 5662-75-9 | Benchchem [benchchem.com]
